molecular formula C9H13NO B14404337 (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one CAS No. 87842-71-5

(7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one

Cat. No.: B14404337
CAS No.: 87842-71-5
M. Wt: 151.21 g/mol
InChI Key: PMKYKBGWLDZNBI-SFYZADRCSA-N
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Description

(7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one: is a chemical compound with a unique structure that includes a tetrahydroindolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material that undergoes cyclization through a series of steps involving reagents such as acids or bases, and solvents like ethanol or dichloromethane. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

  • (3aR,7S,8aS)-7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl acetate
  • (3aR,7S,8aS)-7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl butyrate

Uniqueness: (7S,8aS)-7-Methyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one is unique due to its specific tetrahydroindolizine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

87842-71-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(7S,8aS)-7-methyl-2,7,8,8a-tetrahydro-1H-indolizin-3-one

InChI

InChI=1S/C9H13NO/c1-7-4-5-10-8(6-7)2-3-9(10)11/h4-5,7-8H,2-3,6H2,1H3/t7-,8+/m1/s1

InChI Key

PMKYKBGWLDZNBI-SFYZADRCSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2CCC(=O)N2C=C1

Canonical SMILES

CC1CC2CCC(=O)N2C=C1

Origin of Product

United States

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